

Chemical properties and reactivity of 1-(2-Amino-3-chlorophenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Amino-3-chlorophenyl)ethanone
Cat. No.:	B1292386

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An In-depth Technical Guide to 1-(2-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to **1-(2-Amino-3-chlorophenyl)ethanone**, a key intermediate in synthetic organic chemistry with potential applications in pharmaceutical development.

Chemical Identity and Properties

1-(2-Amino-3-chlorophenyl)ethanone, also known as 2'-Amino-3'-chloroacetophenone, is an aromatic ketone containing amino and chloro substituents. These functional groups impart a unique reactivity profile, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Table 1: Chemical and Physical Properties of **1-(2-Amino-3-chlorophenyl)ethanone**

Property	Value	Source
CAS Number	56762-32-4	[1] [2]
Molecular Formula	C ₈ H ₈ CINO	[1] [3]
Molecular Weight	169.61 g/mol	[1] [3]
Purity	≥98%	[3]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in the searched literature. These properties would need to be determined experimentally.

Reactivity and Synthetic Applications

The reactivity of **1-(2-Amino-3-chlorophenyl)ethanone** is primarily dictated by the interplay of its three functional groups: the amino group, the chloro group, and the acetyl group.

2.1. Reactivity of the Core Structure

- Amino Group:** The ortho-amino group is a nucleophile and can participate in various condensation and cyclization reactions. It can react with carbonyl compounds, nitriles, and other electrophiles.
- Acetyl Group:** The carbonyl group of the acetyl moiety is electrophilic and can undergo nucleophilic attack. The adjacent methyl group has acidic protons and can participate in condensation reactions under basic conditions.
- Aromatic Ring:** The benzene ring is substituted with both an activating group (amino) and a deactivating group (chloro). This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions.

2.2. Key Synthetic Reactions

2-Aminoaryl ketones are well-established precursors for the synthesis of quinolines and quinazolines, which are prominent scaffolds in many biologically active compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis of Quinolines

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl. In the case of **1-(2-Amino-3-chlorophenyl)ethanone**, reaction with a suitable ketone under acidic or basic conditions would be expected to yield a substituted chloro-amino-quinoline.

Synthesis of Quinazolines

Quinazolines can be synthesized from 2-aminoaryl ketones through various cyclization strategies.^[5]^[7] One common approach involves reaction with a one-carbon source, such as an aldehyde or its equivalent, often in the presence of an ammonia source. For example, the reaction of **1-(2-Amino-3-chlorophenyl)ethanone** with an aldehyde and ammonia or an ammonium salt could lead to the formation of a 2,4-disubstituted 8-chloroquinazoline.^[3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of **1-(2-Amino-3-chlorophenyl)ethanone** are not extensively documented in the public domain, general methodologies for the synthesis of related 2-aminoacetophenones and their subsequent transformations into heterocyclic systems can be adapted.

3.1. General Synthesis of 2-Aminoacetophenones

A common route to substituted 2-aminoacetophenones involves the reduction of the corresponding 2-nitroacetophenones.^[8]

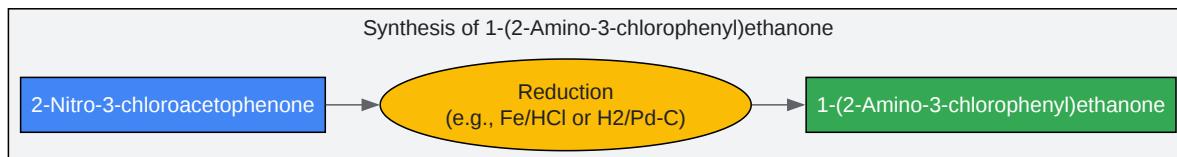
Example Protocol: Reduction of a 2-Nitroacetophenone

- **Dissolution:** The substituted 2-nitroacetophenone is dissolved in a suitable solvent, such as ethanol or acetic acid.
- **Reducing Agent:** A reducing agent, such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), is added to the solution.
- **Reaction:** The reaction mixture is stirred, often with heating, until the reduction is complete (monitored by TLC or LC-MS).

- Work-up: The reaction mixture is filtered to remove the catalyst or inorganic salts. The filtrate is then neutralized and extracted with an organic solvent.
- Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminoacetophenone.

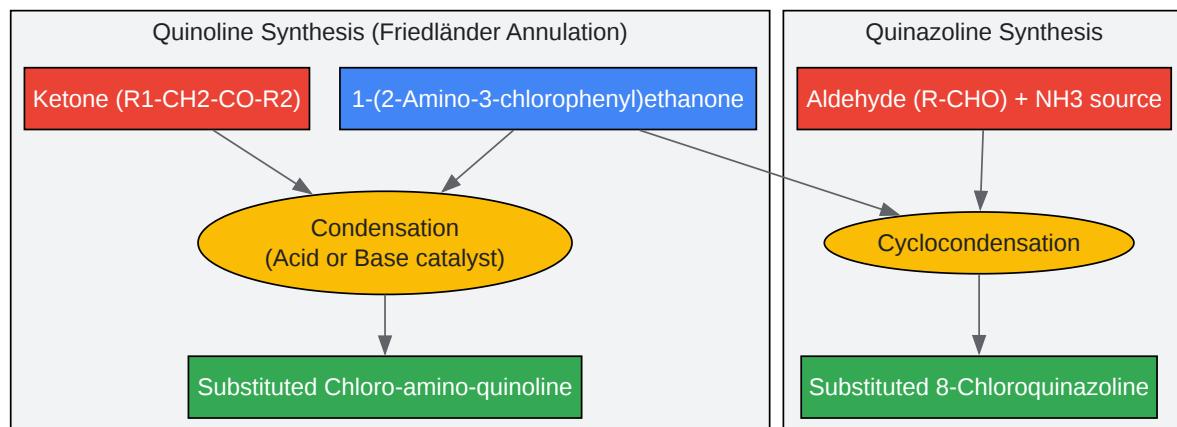
Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key heterocyclic scaffolds from **1-(2-Amino-3-chlorophenyl)ethanone**.



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Caption: General synthetic route to **1-(2-Amino-3-chlorophenyl)ethanone**.



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Caption: Potential synthetic pathways from **1-(2-Amino-3-chlorophenyl)ethanone**.

Role in Drug Development

While direct evidence of **1-(2-Amino-3-chlorophenyl)ethanone** being a key intermediate in the synthesis of a specific marketed drug was not prominently found in the searched literature, its structural motifs are present in various pharmacologically active molecules. The quinazoline ring system, readily accessible from this precursor, is a well-known "privileged scaffold" in medicinal chemistry.^[6] Numerous kinase inhibitors approved for cancer therapy, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline core. The amino and chloro substituents on the starting material offer handles for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.

The general class of 2-aminoacetophenones serves as crucial intermediates in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory drugs.^[9]

Conclusion

1-(2-Amino-3-chlorophenyl)ethanone is a valuable and versatile chemical intermediate. Its rich reactivity, stemming from the presence of amino, chloro, and acetyl functional groups, makes it a key starting material for the synthesis of important heterocyclic scaffolds like quinolines and quinazolines. While detailed physical and spectral data are not widely published, its synthetic utility is evident from the established chemistry of related 2-aminoaryl ketones. Further research into the specific reactions and biological applications of compounds derived from **1-(2-Amino-3-chlorophenyl)ethanone** is warranted and holds promise for the discovery of new therapeutic agents.

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